2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide
Description
2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with a phenoxy-methyl group bearing a tert-butyl moiety at the para position (4-(tert-butyl)phenoxy), an ortho-tolyl group (o-tolyl), and a thioacetamide side chain terminating in a 4-phenoxyphenyl group. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities, including antiviral, antimicrobial, and enzyme inhibitory properties .
Structurally, the molecule combines hydrophobic substituents (tert-butyl, o-tolyl, and phenoxyphenyl) with polar functional groups (amide and thioether), which may influence its solubility, bioavailability, and target interactions. The triazole ring serves as a scaffold for hydrogen bonding and π-π interactions, while the tert-butyl and o-tolyl groups likely enhance metabolic stability .
Properties
CAS No. |
539808-82-7 |
|---|---|
Molecular Formula |
C34H34N4O3S |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
2-[[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C34H34N4O3S/c1-24-10-8-9-13-30(24)38-31(22-40-27-18-14-25(15-19-27)34(2,3)4)36-37-33(38)42-23-32(39)35-26-16-20-29(21-17-26)41-28-11-6-5-7-12-28/h5-21H,22-23H2,1-4H3,(H,35,39) |
InChI Key |
KEVRIFSBXGYIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)COC5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
Using EDC/HOBt in dichloromethane, the acetic acid derivative reacts with 4-phenoxyaniline. This method achieves 70–90% yields but requires rigorous exclusion of moisture.
Schotten-Baumann Reaction
Aqueous alkaline conditions facilitate the reaction between acetyl chloride and 4-phenoxyaniline. While cost-effective, this method risks hydrolysis of sensitive groups, limiting its use to late-stage couplings.
tert-Butylphenoxy Methyl Group Installation
The 4-(tert-butyl)phenoxymethyl side chain is appended via Mitsunobu or Williamson ether synthesis:
| Method | Reagents | Yield (%) | By-Products |
|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, THF | 82 | Triphenylphosphine oxide |
| Williamson | K₂CO₃, DMF, 80°C | 68 | Dimethylamine |
The Mitsunobu reaction is preferred for stereochemical control, though it generates stoichiometric by-products.
Purification and Characterization
Final purification involves sequential recrystallization from ethyl acetate/hexane mixtures, followed by column chromatography (SiO₂, 5% MeOH/CH₂Cl₂). Key analytical data:
-
HPLC Purity : ≥98.5% (C18 column, 70:30 acetonitrile/water)
-
MS (ESI+) : m/z 579.2 [M+H]⁺
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, triazole-H), 7.25–6.85 (m, aromatic-H), 2.35 (s, 3H, o-tolyl-CH₃).
Industrial-Scale Optimization
Batch processes from pilot plants highlight the following improvements:
-
Catalytic hydrogenation : Replaces stoichiometric reductants (e.g., NaBH₄) for greener synthesis.
-
Flow chemistry : Reduces reaction times for triazole formation from 12 h to 45 min.
Challenges and Solutions
Chemical Reactions Analysis
Reactivity Analysis
The compound’s structural complexity enables diverse reactivity:
| Functional Group | Reactivity | Potential Applications |
|---|---|---|
| Triazole ring | Susceptible to electrophilic substitution (e.g., alkylation, acylation) | Medicinal chemistry (drug design) |
| Thioether (-S-) linkage | Oxidation to sulfone under strong oxidizing agents (e.g., H2O2) | Antimicrobial activity |
| Acetamide | Hydrolysis to carboxylic acid under acidic/basic conditions | Enzymatic inhibition |
| Phenoxy groups | Susceptible to nucleophilic aromatic substitution (e.g., with amines) | Bioavailability enhancement |
Analytical Characterization
Key data for structural verification:
Comparison with Related Triazole Derivatives
Scientific Research Applications
Medicinal Chemistry Applications
- Antifungal Activity : Compounds containing triazole moieties are known for their antifungal properties. Research indicates that derivatives of triazoles can inhibit the growth of various fungal pathogens, making them valuable in treating fungal infections.
- Anticancer Potential : The unique combination of functional groups in this compound may confer anticancer activity. Studies on structurally similar compounds have shown that they can induce apoptosis in cancer cells and inhibit tumor growth .
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which is crucial for preventing oxidative stress-related diseases. The presence of the phenoxy group may enhance its ability to scavenge free radicals .
Agricultural Applications
- Pesticide Development : The compound's structural characteristics align with those of known agrochemicals, indicating potential use as a pesticide or herbicide. Triazole derivatives are often employed in crop protection due to their effectiveness against various pests and diseases .
- Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator, influencing plant development and improving yield under specific conditions. Research into similar compounds has shown positive effects on plant growth parameters.
Synthesis and Optimization
The synthesis of 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps:
- Formation of the Triazole Ring : The initial step involves the synthesis of the triazole ring through cyclization reactions.
- Thioether Linkage Creation : This step includes the reaction of the triazole precursor with appropriate thiols to form the thioether linkage.
- Acetamide Functionalization : Finally, acetamide groups are introduced through acylation reactions.
Each step requires optimization to enhance yield and purity, which is critical for ensuring the efficacy of the final product.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally similar to this compound:
Mechanism of Action
Targets: Interacts with specific receptors or enzymes.
Pathways: Modulates cellular signaling pathways.
Specifics: Requires further research.
Comparison with Similar Compounds
Key Observations:
Methoxy groups (e.g., in C₃₄H₃₄N₄O₃S) enhance solubility but may reduce metabolic stability due to oxidative susceptibility .
Bioactivity Trends :
- Benzyl-substituted triazoles (e.g., C₂₄H₂₂N₄O₂S) exhibit antiviral activity, suggesting the target compound may share similar mechanisms .
- Tert-butyl and o-tolyl groups are associated with prolonged half-lives in vivo due to steric protection against degradation .
Spectroscopic and Computational Comparisons
NMR and IR Data:
- Target Compound : Expected IR peaks include C=O (1660–1680 cm⁻¹), C=N (1530–1560 cm⁻¹), and C-S (650–700 cm⁻¹), consistent with triazole-thioacetamide analogs .
- CAS 539808-86-1: NMR data shows distinct shifts for the mesityl protons (δ 2.2–2.4 ppm for methyl groups) compared to 4-phenoxyphenyl signals (δ 6.8–7.4 ppm for aromatic protons) .
DFT Studies:
Biological Activity
The compound 2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide , commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 514.68 g/mol. The structure includes a phenoxy group, which is significant for its biological activity. The compound's structural representation can be summarized as follows:
- SMILES Notation :
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3C)COC4=CC=C(C=C4)C(C)(C)C - InChIKey :
OMDFOSBACCEGFB-UHFFFAOYSA-N
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Recent studies have shown that compounds similar to the one exhibit significant activity against various bacterial strains and fungi. For instance, a related study indicated that 1,2,4-triazole derivatives demonstrated promising antimicrobial effects against Bacillus subtilis and certain fungi, suggesting that the triazole ring plays a crucial role in enhancing antimicrobial efficacy .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that triazole derivatives can induce apoptosis in cancer cells through various pathways. For example, compounds with similar structures have shown IC50 values in the low micromolar range against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 0.77 |
| HT-29 (colon cancer) | 1.13 |
| A549 (lung cancer) | 6.6 |
These results highlight the potential of triazole derivatives in targeting cancer cells effectively .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Triazoles often inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptosis through intrinsic and extrinsic pathways, leading to cell death in malignant cells .
- Antioxidant Properties : Some studies suggest that triazoles possess antioxidant capabilities, which can protect normal cells from oxidative stress while targeting cancerous cells.
Study 1: Antimicrobial Efficacy
A study conducted on several triazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents, indicating its potential as an alternative treatment option .
Study 2: Cancer Cell Line Testing
In another investigation focusing on the anticancer properties of triazole derivatives, the compound was tested against various human cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of 5.96 μM against PC-3 prostate cancer cells, showcasing its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what critical steps ensure high purity?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Condensation of tert-butylphenol derivatives with o-tolyl-triazole precursors under anhydrous conditions to form the triazole-thioether core .
- Step 2 : Acetamide coupling via nucleophilic substitution, using catalysts like DMAP or DCC to enhance reaction efficiency.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are most reliable for structural validation?
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and tert-butyl groups (δ 1.3 ppm). Confirm acetamide linkage via carbonyl resonance (δ ~170 ppm) .
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 570.2) and fragmentation patterns .
- X-ray Crystallography : Resolve steric effects of the o-tolyl and phenoxy groups; compare bond angles with DFT calculations .
Q. What safety protocols are essential for handling this compound?
- Storage : Keep in airtight containers under nitrogen, away from light and moisture, at 2–8°C .
- Exposure Mitigation : Use fume hoods for synthesis; wear nitrile gloves and PPE. In case of skin contact, wash with 10% sodium bicarbonate solution .
Advanced Research Questions
Q. How can reaction yields be optimized using Design of Experiments (DoE)?
- Variables : Temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF).
- Statistical Analysis : Apply response surface methodology (RSM) to identify interactions between variables. For example, higher temperatures in THF improve triazole ring cyclization .
- Validation : Replicate optimal conditions (e.g., 100°C, 10 mol% CuI in DMF) to confirm yield reproducibility (85–90%) .
Q. How to resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in IC50 values (e.g., 2 μM vs. 10 μM in kinase assays) may arise from assay conditions.
- Solution : Standardize protocols:
- Use identical cell lines (e.g., HEK293 vs. HeLa).
- Control ATP concentrations (1 mM vs. 100 μM) .
- Data Normalization : Express activity relative to positive controls (e.g., staurosporine) and report % inhibition at fixed concentrations .
Q. What computational strategies predict binding modes with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
